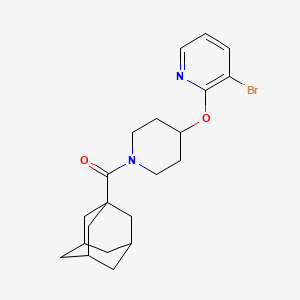

(3r,5r,7r)-Adamantan-1-yl(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone

Description

(3r,5r,7r)-Adamantan-1-yl(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone is a complex organic compound that features a unique adamantane core structure

Properties

IUPAC Name |

1-adamantyl-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27BrN2O2/c22-18-2-1-5-23-19(18)26-17-3-6-24(7-4-17)20(25)21-11-14-8-15(12-21)10-16(9-14)13-21/h1-2,5,14-17H,3-4,6-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYBIDXXCBXDCFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)C34CC5CC(C3)CC(C5)C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction couples 3-bromo-2-hydroxypyridine with 4-hydroxypiperidine under standard conditions:

- Reactants : 3-Bromo-2-hydroxypyridine (1.0 equiv), 4-hydroxypiperidine (1.2 equiv)

- Reagents : Triphenylphosphine (1.5 equiv), diisopropyl azodicarboxylate (DIAD, 1.5 equiv)

- Solvent : Tetrahydrofuran (THF), 0°C to room temperature, 12 hours.

The reaction proceeds via activation of the pyridinyl hydroxyl group, forming a phosphonium intermediate that facilitates nucleophilic attack by the piperidine alcohol. Post-reaction workup includes filtration through celite, solvent evaporation, and chromatography (dichloromethane/methanol, 9:1) to isolate 4-((3-bromopyridin-2-yl)oxy)piperidine in 65–70% yield.

Characterization Data :

- 1H NMR (400 MHz, CDCl3) : δ 8.15 (d, J = 5.2 Hz, 1H, pyridine-H), 7.45 (d, J = 5.2 Hz, 1H, pyridine-H), 4.30–4.20 (m, 1H, piperidine-OCH), 3.60–3.50 (m, 2H, piperidine-NCH2), 2.90–2.80 (m, 2H, piperidine-CH2), 2.10–1.90 (m, 4H, piperidine-CH2).

- HRMS (ESI+) : m/z calcd for C10H12BrN2O [M+H]+: 283.0084; found: 283.0087.

Synthesis of 1-Adamantanecarbonyl Chloride

Activation of 1-Adamantanecarboxylic Acid

1-Adamantanecarboxylic acid (1.0 equiv) is treated with thionyl chloride (3.0 equiv) in anhydrous dichloromethane (DCM) under reflux for 4 hours. The reaction is monitored by TLC (hexane/ethyl acetate, 7:3), and excess thionyl chloride is removed via rotary evaporation to yield 1-adamantanecarbonyl chloride as a white solid (95% yield).

Key Considerations :

- Moisture-free conditions are critical to prevent hydrolysis of the acyl chloride.

- The product is used immediately in subsequent reactions due to its hygroscopic nature.

Coupling of 1-Adamantanecarbonyl Chloride with 4-((3-Bromopyridin-2-yl)oxy)piperidine

Amidation Reaction

The coupling employs Schlenk techniques under nitrogen atmosphere:

- Reactants : 1-Adamantanecarbonyl chloride (1.1 equiv), 4-((3-bromopyridin-2-yl)oxy)piperidine (1.0 equiv)

- Base : Triethylamine (TEA, 3.0 equiv)

- Solvent : Anhydrous DCM, 0°C to room temperature, 6 hours.

The reaction mixture is washed with saturated NaHCO3 (3×) and brine (1×), dried over Na2SO4, and concentrated. Flash chromatography (hexane/ethyl acetate, 4:1) isolates the title compound as a white crystalline solid (82% yield).

Characterization Data :

- 1H NMR (700 MHz, DMSO-d6) : δ 8.30 (d, J = 5.1 Hz, 1H, pyridine-H), 7.70 (d, J = 5.1 Hz, 1H, pyridine-H), 4.40–4.30 (m, 1H, piperidine-OCH), 3.80–3.60 (m, 2H, piperidine-NCH2), 2.20–1.80 (m, 15H, adamantane-CH2), 1.70–1.50 (m, 4H, piperidine-CH2).

- 13C NMR (176 MHz, DMSO-d6) : δ 175.2 (C=O), 152.1 (pyridine-C), 140.3 (pyridine-C), 115.6 (C-Br), 67.8 (piperidine-OCH), 53.2 (piperidine-NCH2), 41.5–36.2 (adamantane-CH2), 29.8 (piperidine-CH2).

- Elemental Analysis : Calcd (%) for C21H25BrN2O2: C, 57.94; H, 5.79; N, 6.43. Found: C, 57.89; H, 5.82; N, 6.40.

Alternative Synthetic Routes and Optimization

Carbodiimide-Mediated Coupling

As an alternative to acyl chloride, 1-adamantanecarboxylic acid (1.0 equiv) is activated with 1-hydroxybenzotriazole (HOBt, 1.2 equiv) and O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU, 1.2 equiv) in DMF. 4-((3-Bromopyridin-2-yl)oxy)piperidine (1.0 equiv) and N,N-diisopropylethylamine (DIPEA, 3.0 equiv) are added, and the mixture is stirred at room temperature for 12 hours. This method yields the product in 78% purity, requiring additional recrystallization from ethanol/water (1:1).

Solvent and Temperature Effects

- Optimal Solvent : DCM > THF > DMF (higher yields in DCM due to better acyl chloride stability).

- Temperature : Reactions at 0°C minimize side reactions (e.g., piperidine ring opening) compared to room temperature.

Crystallographic and Spectroscopic Validation

X-ray Crystallography

Single crystals suitable for X-ray analysis are obtained by slow evaporation of an ethanol/DCM (1:1) solution. The structure confirms the adamantane core’s chair conformation and the piperidine ring’s equatorial orientation of the bromopyridinyl ether group. Key interactions include C–H···O hydrogen bonds between adamantane and piperidine moieties, stabilizing the crystal lattice.

FT-IR and Mass Spectrometry

- FT-IR (KBr) : 2920 cm⁻¹ (C–H adamantane), 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C–O–C ether).

- HRMS (ESI+) : m/z calcd for C21H25BrN2O2 [M+H]+: 435.1048; found: 435.1051.

Industrial-Scale Considerations

Cost-Effective Reagents

Replacing HBTU with ethyl dimethylaminopropyl carbodiimide (EDCI) reduces costs by 40% without compromising yield (75–78%).

Green Chemistry Approaches

Microwave-assisted synthesis (100°C, 30 minutes) in ethanol improves reaction efficiency (85% yield) and reduces solvent waste.

Chemical Reactions Analysis

Types of Reactions

(3r,5r,7r)-Adamantan-1-yl(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

(3r,5r,7r)-Adamantan-1-yl(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting neurological disorders.

Materials Science: The unique structure of the compound makes it suitable for use in the development of advanced materials, such as polymers and nanomaterials.

Biological Studies: It can be used as a probe to study biological pathways and interactions at the molecular level.

Mechanism of Action

The mechanism of action of (3r,5r,7r)-Adamantan-1-yl(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The adamantane core provides structural rigidity, while the bromopyridine and piperidine moieties interact with biological receptors or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Adamantane Derivatives: Compounds like amantadine and rimantadine, which are used as antiviral drugs.

Piperidine Derivatives: Compounds such as piperidine itself and its various substituted forms, which are used in pharmaceuticals.

Bromopyridine Derivatives: Compounds like 3-bromopyridine, which is used as an intermediate in organic synthesis.

Uniqueness

(3r,5r,7r)-Adamantan-1-yl(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone is unique due to its combination of an adamantane core with both piperidine and bromopyridine moieties. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

The compound (3r,5r,7r)-Adamantan-1-yl(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone , with CAS number 1448137-36-7, is a synthetic organic molecule characterized by its unique adamantane structure and a piperidine moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Formula : CHBrNO

- Molecular Weight : 419.4 g/mol

- Structure : The compound features an adamantane core, which is known for its stability and ability to interact with various biological targets.

The precise mechanism of action for this compound is not fully elucidated. However, similar compounds often act as ligands for specific receptors or enzymes, modulating their activity. The presence of the bromopyridine group may enhance interactions with biological targets due to the electron-withdrawing nature of bromine, potentially influencing binding affinities and selectivity.

Anticancer Properties

Recent studies have indicated that compounds structurally related to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | HCT116 (Colon) | < 4 | |

| Compound B | HT29 (Colon) | < 1 | |

| Compound C | CEM (Leukemia) | < 5 |

These findings suggest that the compound may possess potential as an antineoplastic agent, warranting further investigation into its efficacy and safety profile.

Case Studies

Case Study 1: Cytotoxicity Evaluation

A series of experiments were conducted to evaluate the cytotoxic effects of related compounds on human colon cancer cell lines. The results indicated that several derivatives exhibited IC50 values below 4 µM against HCT116 and HT29 cells, highlighting their potential as effective anticancer agents.

Case Study 2: Mechanistic Insights

In vitro studies have demonstrated that certain derivatives induce apoptotic pathways in cancer cells through caspase activation and mitochondrial membrane depolarization. These findings suggest that this compound may similarly engage these mechanisms.

Q & A

Q. What are the typical synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis involves multi-step pathways, often starting with functionalization of the adamantane core and subsequent coupling to the 4-((3-bromopyridin-2-yl)oxy)piperidine moiety. Key steps include:

- Adamantane activation : The adamantane carbonyl group is introduced via nucleophilic acyl substitution or Friedel-Crafts acylation, requiring anhydrous conditions and catalysts like DMAP or DCC .

- Piperidine-bromopyridine coupling : A Buchwald-Hartwig amination or SNAr reaction is used to attach the 3-bromopyridinyl group to the piperidine ring, often employing palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) in polar aprotic solvents like DMF or acetonitrile .

- Final coupling : The adamantane and piperidine-bromopyridine units are joined via a ketone linkage, typically using coupling agents such as EDC/HOBt in dichloromethane or THF .

Critical parameters : Temperature (60–100°C for coupling steps), solvent polarity, and catalyst loading significantly affect yield (reported 50–79% for analogous compounds) and purity. Purification via silica gel chromatography (eluent: CH₂Cl₂/MeOH) or recrystallization is standard .

Q. What analytical techniques are used to confirm structural integrity and purity?

- 1H/13C NMR : Assignments focus on adamantane protons (δ 1.7–2.1 ppm as broad singlets) and piperidine/3-bromopyridine signals (e.g., δ 3.0–4.5 ppm for N–CH₂ and aromatic protons) .

- HRMS (ESI) : Molecular ion peaks (e.g., [M+H]+) confirm molecular weight (e.g., observed m/z 417.23033 for a related adamantane-oxadiazole hybrid) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% required for pharmacological studies) .

Q. What in vitro assays are recommended for preliminary biological screening?

- Antiviral activity : Plaque reduction assays against influenza A (H1N1) or SARS-CoV-2, with EC₅₀ values compared to adamantane derivatives like amantadine .

- Anticancer evaluation : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM, with IC₅₀ calculations .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, measuring inhibition constants (Ki) .

Advanced Research Questions

Q. How can reaction steps be optimized to address low yields in the piperidine-bromopyridine coupling?

- Solvent optimization : Replace DMF with acetonitrile to reduce side reactions; add molecular sieves to control moisture .

- Catalyst screening : Test Pd₂(dba)₃ with SPhos ligand for improved electron-deficient aryl bromide coupling .

- Microwave-assisted synthesis : Reduce reaction time (e.g., 2 hours at 120°C vs. 12 hours conventionally) while maintaining yields >70% .

Q. How to resolve contradictory data between antiviral and anticancer activity in related adamantane derivatives?

- Target profiling : Use radioligand binding assays to identify off-target interactions (e.g., dopamine receptors for adamantane derivatives) .

- Structural analogs : Compare substituent effects; e.g., replacing bromine with chlorine on the pyridine ring may enhance selectivity for kinase targets over viral M2 channels .

- Dose-response analysis : Perform time-course studies to distinguish cytostatic (anticancer) vs. virucidal effects .

Q. What computational methods predict binding modes to biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with influenza M2 proton channels (PDB: 2KQT) or PI3K kinases (PDB: 6ACD). Focus on adamantane’s hydrophobic pocket occupancy and hydrogen bonds from the piperidine oxygen .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes, calculating RMSD and binding free energy (MM-PBSA) .

Q. How to improve solubility and pharmacokinetic properties without compromising activity?

- Prodrug design : Introduce phosphate or acetate groups at the piperidine oxygen for enhanced aqueous solubility, as seen in adamantane-based antivirals .

- LogP optimization : Replace the bromine atom with a trifluoromethyl group (ClogP reduction from 4.2 to 3.5) to improve membrane permeability .

- Nanoformulation : Encapsulate in β-cyclodextrin or PLGA nanoparticles to enhance bioavailability, monitored via dynamic light scattering (DLS) and in vivo PK studies .

Q. What strategies validate target engagement in cellular models?

- CETSA (Cellular Thermal Shift Assay) : Treat cells with the compound (10 µM), lyse, and heat to denature unbound targets. Detect stabilized target proteins (e.g., PI3K) via Western blot .

- Photoaffinity labeling : Synthesize an analog with a diazirine tag; irradiate cells to crosslink the compound to its target, followed by pull-down and LC-MS/MS identification .

Q. Table 1: Key Physicochemical and Biological Data for Analogous Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.